molecular formula C17H28BrNO3SSi B6594171 (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine CAS No. 936727-81-0

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine

Cat. No.: B6594171
CAS No.: 936727-81-0
M. Wt: 434.5 g/mol
InChI Key: YSPBUFSYDZGJDU-OAHLLOKOSA-N
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Description

®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a bromobenzenesulfonyl group and a tert-butyldimethylsilanyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-Butyldimethylsilanyloxymethyl Group: The final step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is used as an intermediate in the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and in the study of reaction mechanisms.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure could be exploited to develop compounds with specific biological activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group and the tert-butyldimethylsilanyloxymethyl group may play roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chlorobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
  • ®-1-(4-Methylbenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine

Uniqueness

®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for certain synthetic applications and research studies.

Properties

IUPAC Name

[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBUFSYDZGJDU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119120
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936727-81-0
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936727-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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